

The Structure-Activity Relationship of SEW2871: A Selective S1P1 Receptor Agonist

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Compound of Interest		
Compound Name:	SEW84	
Cat. No.:	B12397975	Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches for "SEW84" did not yield a specific molecule. It is highly probable that this was a typographical error for SEW2871, a well-documented selective sphingosine-1-phosphate receptor 1 (S1P1) agonist. This document will focus on the structure-activity relationship (SAR) and biological profile of SEW2871 based on available scientific literature. It is important to note that a comprehensive, publicly available SAR table detailing systematic structural modifications of SEW2871 and their corresponding biological activities could not be located in the searched literature. This guide, therefore, synthesizes the known information on SEW2871 and provides a framework for understanding its biological activity and the methodologies used for its characterization.

Introduction to SEW2871

SEW2871 is a potent and selective agonist of the sphingosine-1-phosphate receptor 1 (S1P1), a G protein-coupled receptor that plays a crucial role in lymphocyte trafficking, endothelial barrier function, and other physiological processes. Its selectivity for S1P1 over other S1P receptor subtypes (S1P2, S1P3, S1P4, and S1P5) makes it a valuable tool for studying the specific functions of S1P1 and a potential starting point for the development of therapeutic agents with a more favorable side-effect profile compared to non-selective S1P receptor modulators.

Chemical Identity:



 Systematic Name: 5-[4-Phenyl-5-(trifluoromethyl)thiophen-2-yl]-3-[3-(trifluoromethyl)phenyl]1,2,4-oxadiazole[1]

Molecular Formula: C20H10F6N2OS

• Molecular Weight: 440.36 g/mol

Biological Activity and Selectivity

SEW2871 is characterized by its high potency and selectivity for the S1P1 receptor.

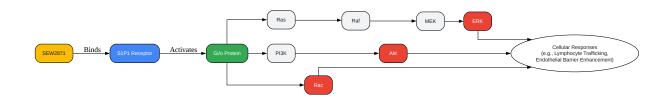
Receptor Subtype	Agonist Activity (EC50)	Selectivity vs. S1P1
S1P1	13 - 20.7 nM	-
S1P ₂	No activity up to 10 μM	> 480-fold
S1P ₃	No activity up to 10 μM	> 480-fold
S1P4	No activity up to 10 μM	> 480-fold
S1P ₅	No activity up to 10 μM	> 480-fold

Table 1: Potency and Selectivity of SEW2871 for S1P Receptors.[1]

Signaling Pathway of SEW2871

Upon binding to the S1P1 receptor, SEW2871 initiates a cascade of intracellular signaling events. The primary signaling pathway involves the coupling to Gi/o proteins, which leads to the activation of downstream effectors, including the Ras-ERK and PI3K-Akt pathways, as well as the activation of the small GTPase Rac.[2]





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Figure 1: SEW2871 Signaling Pathway.

Experimental Protocols

This section outlines general methodologies for the characterization of S1P1 receptor agonists like SEW2871.

S1P1 Receptor Binding Assay (Competitive Radioligand Binding)

This assay determines the affinity of a compound for the S1P1 receptor by measuring its ability to displace a radiolabeled ligand.



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Figure 2: Workflow for S1P1 Receptor Binding Assay.

Key Methodological Details:

 Membrane Preparation: Cell membranes are typically prepared from cell lines overexpressing the human S1P1 receptor (e.g., CHO or HEK293 cells).

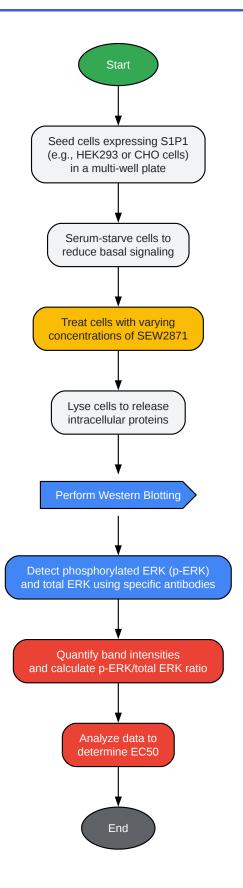


- Radioligand: [3H]-Sphingosine-1-phosphate is commonly used.
- Incubation: Membranes, radioligand, and the test compound are incubated in a suitable buffer at room temperature.
- Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
- Detection: Radioactivity retained on the filters is quantified by liquid scintillation counting.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Functional Assay: ERK Phosphorylation

This assay measures the ability of a compound to activate the S1P1 receptor and trigger downstream signaling, using the phosphorylation of ERK as a readout.





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References

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